Disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate

Description

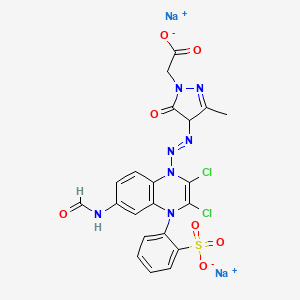

Disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate is a synthetic azo compound characterized by a complex heterocyclic architecture. Its structure integrates:

- A 2,3-dichloroquinoxaline moiety, a bicyclic aromatic system with chlorine substituents, known for conferring antimicrobial and pesticidal properties.

- A sulphonato group (-SO₃⁻) at the phenyl ring, enhancing water solubility and stability in aqueous environments.

- An azo linkage (-N=N-), a hallmark of dyes and colorants, which may also contribute to redox activity.

Its structural complexity necessitates comparative analysis with analogs to infer properties and applications.

Properties

CAS No. |

32686-78-5 |

|---|---|

Molecular Formula |

C21H15Cl2N7O7S.2Na C21H15Cl2N7Na2O7S |

Molecular Weight |

626.3 g/mol |

IUPAC Name |

disodium;2-[4-[[2,3-dichloro-6-formamido-4-(2-sulfonatophenyl)quinoxalin-1-yl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]acetate |

InChI |

InChI=1S/C21H17Cl2N7O7S.2Na/c1-11-18(21(34)28(26-11)9-17(32)33)25-27-30-13-7-6-12(24-10-31)8-15(13)29(19(22)20(30)23)14-4-2-3-5-16(14)38(35,36)37;;/h2-8,10,18H,9H2,1H3,(H,24,31)(H,32,33)(H,35,36,37);;/q;2*+1/p-2 |

InChI Key |

ODJZJZJYGPBYQD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NN2C3=C(C=C(C=C3)NC=O)N(C(=C2Cl)Cl)C4=CC=CC=C4S(=O)(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE typically involves multiple steps, starting with the preparation of 2,3-dichloroquinoxaline. This intermediate is synthesized by reacting quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions . The resulting 2,3-dichloroquinoxaline is then further reacted with appropriate sulfonate and azo compounds to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the quinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions.

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing quinoxaline derivatives exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. A related study demonstrated that quinoxaline derivatives possess significant antibacterial and antifungal activities. This makes disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate a promising agent for developing new antimicrobial agents .

Drug Development

The unique structure of this compound positions it as a valuable compound in drug discovery. Its ability to interact with biological targets can lead to the development of new therapeutic agents for treating various diseases, particularly cancer and infectious diseases.

Diagnostic Applications

Due to its azo dye characteristics, this compound may also find applications in diagnostic fields. Azo compounds are often used as indicators or dyes in biochemical assays. Future research could explore its utility as a fluorescent marker or dye in biological imaging techniques .

Case Studies

Mechanism of Action

The mechanism of action of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with nucleic acids and proteins, potentially inhibiting their functions. The sulfonate groups enhance the compound’s solubility and facilitate its transport across cell membranes. The azo linkage can undergo reduction to release active amine derivatives, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of azo, sulphonato, and dichloroquinoxaline groups. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings from Structural Comparisons

Azo Linkage : The target compound’s azo group differentiates it from clofencet, flumioxazin, and thiabendazole. Azo compounds are often used as dyes (e.g., textile colorants) due to their chromophoric properties .

Dichloroquinoxaline vs. Other Heterocycles: Quinoxaline derivatives are associated with antimicrobial activity, contrasting with flumioxazin’s benzoxazin (herbicidal) or thiabendazole’s benzimidazole (antifungal) moieties .

Hypothetical Performance Metrics

While direct research data on the compound is unavailable, inferences can be drawn:

- Solubility: Higher than non-sulphonated analogs (e.g., clofencet) due to the ionic sulphonato group.

- Stability : The azo linkage may confer pH-dependent stability, similar to other azo dyes .

Biological Activity

Disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate, commonly referred to as compound 32686-78-5, is a complex azo compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

- Chemical Name : this compound

- CAS Number : 32686-78-5

- Molecular Formula : C21H15Cl2N7O7S·2Na

- Molecular Weight : 626.34 g/mol

Structural Characteristics

The compound features a complex structure that includes:

- A quinoxaline moiety, which is known for its biological activities.

- An azo group , which contributes to its color and potential reactivity.

- A pyrazolin derivative that may enhance its pharmacological properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of quinoxaline have demonstrated strong free radical scavenging abilities. Preliminary studies suggest that the compound may possess comparable antioxidant properties, although specific data for this compound is limited .

Anticancer Activity

Quinoxaline derivatives are known for their anticancer potential. Various studies have shown that modifications to the quinoxaline structure can enhance cytotoxic effects against cancer cell lines. For example, compounds synthesized from quinoxaline exhibited IC50 values ranging from 1.53 to 18.70 µM against HepG2 and HuH-7 cell lines . The specific activity of this compound against these or other cancer cell lines remains to be fully elucidated.

Antimicrobial Activity

The presence of an azo moiety in similar compounds has been associated with antibacterial and pesticidal activities. Compounds derived from azo dyes have shown promising results against various bacterial strains, indicating that this compound may also exhibit antimicrobial properties .

Inhibition of Enzymatic Activity

Studies on related compounds suggest potential inhibition of key enzymes involved in inflammation and cancer progression. For example, quinoxaline derivatives have shown high affinity for COX enzymes, which are critical in inflammatory responses . This mechanism may be relevant for the biological activity of the compound .

Synthesis and Evaluation

A variety of studies have focused on synthesizing derivatives of quinoxaline and evaluating their biological activities:

- Kashid et al. (2022) reported strong antioxidant activity in synthesized compounds with IC50 values significantly lower than standard antioxidants like Diclofenac sodium .

- Ono et al. (2021) found that certain quinoxaline derivatives exhibited significant anticancer effects on HL-60 cells, indicating a need for further exploration of similar structures .

- Izgi et al. (2015) highlighted the dual activity of tetrazolo[1,5-a]quinoxaline derivatives as both anticancer and antimicrobial agents .

Comparative Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including azo coupling, amidation, and sulphonation. Key steps include:

- Condensation : React 2,3-dichloroquinoxaline-6-carboxylic acid with a sulphonated phenylazo intermediate under palladium-catalyzed conditions (DMF, 80–100°C) to form the carboxamido linkage .

- Azo bond formation : Use diazotization of aniline derivatives followed by coupling with pyrazolinone intermediates under acidic conditions (pH 4–5, 0–5°C) .

- Purification : Employ gradient elution via reverse-phase HPLC to isolate the disodium salt . Optimization: Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1.2 for azo precursors) to minimize byproducts .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

Q. What solvents or conditions enhance solubility for in vitro studies?

The compound’s disodium salt form increases aqueous solubility. For experimental use:

- Aqueous buffers : Dissolve in PBS (pH 7.4) at 10 mM with sonication .

- Organic mixtures : Use DMSO:water (1:9 v/v) for stock solutions; avoid alcohols due to precipitation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism in the pyrazolinone ring or azo-hydrazone equilibrium. Strategies include:

- Variable-temperature NMR : Probe dynamic behavior at 25–60°C to identify tautomeric forms .

- X-ray crystallography : Resolve ambiguous bonding via single-crystal analysis (if crystals form in DMF/ethanol) .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-simulated spectra (B3LYP/6-31G*) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

- pH stability : Incubate solutions at pH 2–12 (37°C, 24–72 hrs) and quantify degradation via HPLC (C18 column, 254 nm) .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for azo compounds) .

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and monitor absorbance changes at λmax (~450 nm) .

Q. How can computational tools predict biological interactions or pharmacokinetic properties?

Use in silico platforms:

- Molecular docking : Screen against quinoxaline-binding targets (e.g., kinases) using AutoDock Vina .

- ADME prediction : SwissADME to estimate logP (~2.5), bioavailability (Lipinski compliance), and CYP450 interactions .

- MD simulations : Simulate binding stability (GROMACS, 100 ns) with explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.